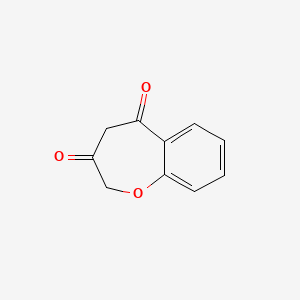

1-Benzoxepin-3,5(2H,4H)-dione

Description

Overview of the Benzoxepine (B8326511) Class in Heterocyclic Chemistry

Benzoxepines are a class of heterocyclic compounds that feature a benzene (B151609) ring fused to an oxepine ring, which is a seven-membered ring containing an oxygen atom. ontosight.ai This structural motif is found in a variety of natural products and synthetically derived molecules. researchgate.netresearchgate.net The benzoxepine framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. tsijournals.com Consequently, derivatives of benzoxepine have been investigated for a multitude of pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic effects. ontosight.airesearchgate.netresearchgate.net

The chemistry of seven-membered heterocyclic systems, including oxepines, has been an active area of research. tsijournals.comutas.edu.au The synthesis and functionalization of the benzoxepine skeleton are of significant interest to organic and medicinal chemists. researchgate.nettsijournals.com

Historical Context and Evolution of 1-Benzoxepin-3,5(2H,4H)-dione Research

The synthesis of derivatives of this compound has been documented in scientific literature. For instance, a 1977 publication in The Journal of Organic Chemistry described the synthesis of 6-hydroxy-1-benzoxepin-3,5(2H,4H)-dione. acs.orgacs.org Further research has explored the synthesis of various benzofurans and 2,3,4,5-tetrahydro-1-benzoxepine-3,5-diones, indicating an ongoing interest in this class of compounds. researchgate.net The development of synthetic methods, such as the rearrangement of certain epoxy compounds, has provided routes to 4-aryl-2,3,4,5-tetrahydro-1-benzoxepin-3,5-diones. researchgate.net

Significance of the Benzoxepine-Dione Scaffold in Chemical Research

The this compound scaffold is a key building block for creating more complex molecules. The presence of two ketone functionalities and an ether linkage within a strained seven-membered ring system offers multiple sites for chemical modification. Research has shown that this compound and its derivatives can serve as precursors in the synthesis of other heterocyclic systems. researchgate.net The structural features of the benzoxepine-dione core make it an attractive starting point for developing novel compounds with potential applications in medicinal chemistry and materials science. ontosight.ai The reactivity of the dione (B5365651) allows for functionalization, such as amination and halo-derivatization, leading to a diverse range of derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-benzoxepine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-5-9(12)8-3-1-2-4-10(8)13-6-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHBBPNYWKGNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211596 | |

| Record name | 1-Benzoxepin-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62557-53-3 | |

| Record name | 1-Benzoxepin-3,5(2H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62557-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoxepin-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062557533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62557-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoxepin-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoxepin-3,5(2H,4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Benzoxepin 3,5 2h,4h Dione and Its Analogues

Direct Synthetic Routes to 1-Benzoxepin-3,5(2H,4H)-dione

The direct synthesis of this compound presents unique challenges due to the seven-membered ring system. However, specific methods have been developed to achieve this structure.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of this compound. Typically, these reactions involve the formation of the heterocyclic ring by joining two precursor molecules. One common approach involves the condensation of a benzaldehyde (B42025) derivative with a suitable oxepine precursor. ontosight.ai The spectral data for this compound supports the diketo form over the enolic form in both solid state and solution. lookchem.com The nuclear magnetic resonance (NMR) spectrum shows two distinct methylene (B1212753) (-CH2-) peaks, providing evidence for the diketo structure. lookchem.com

Specific Approaches to Substituted 1-Benzoxepin-3,5(2H,4H)-diones (e.g., 6-hydroxy-1-benzoxepin-3,5(2H,4H)-dione)

The synthesis of substituted analogues, such as 6-hydroxy-1-benzoxepin-3,5(2H,4H)-dione, often requires tailored strategies. One reported synthesis of this specific compound resulted from a modified procedure that also yielded other benzofuran (B130515) derivatives. lookchem.com In this process, the desired 6-hydroxy-1-benzoxepin-3,5(2H,4H)-dione was isolated in a 4.2% yield after silica (B1680970) gel column chromatography. lookchem.com A more efficient route to this compound was achieved in a 57.6% yield by reacting ethyl 2-(2-acetyl-6-hydroxyphenoxy)acetate with sodium ethoxide in dry toluene. lookchem.comacs.org It is noteworthy that similar treatment of ethyl 2-(2-acetylphenoxy)acetate did not yield the corresponding this compound, but instead produced benzofuran derivatives, highlighting the influence of the phenolic hydroxyl group on the reaction pathway. lookchem.com

Synthesis of Benzoxepine (B8326511) Derivatives and Related Fused Ring Systems

The synthesis of the broader class of benzoxepine derivatives and related fused systems involves a diverse array of synthetic methodologies, reflecting the structural variety and potential applications of these compounds.

Methodologies for Dihydrobenzoxepine Synthesis

Several effective methods have been developed for the synthesis of dihydrobenzoxepines. A protecting-group-free synthesis has been reported, which utilizes regioselective allylation and ring-closing metathesis catalyzed by Grubbs catalysts to produce novel 2,5-dihydrobenzoxepine analogues. thieme-connect.comthieme-connect.com Another approach involves a 7-exo-trig radical cyclization to create fused dihydrobenzoxepine-pyridine scaffolds. researchgate.net Additionally, silver triflimide has been shown to be an efficient catalyst for the formal (5+2)-cycloaddition of vinyl diazo compounds and ketones, leading to the diastereoselective synthesis of dihydrobenzoxepines. chemrxiv.org The intramolecular Mitsunobu reaction of 2-prenylphenol intermediates is another strategy to form the dihydrobenzoxepine ring. researchgate.net

Construction of Benzoxazepine Systems and Analogues

The synthesis of benzoxazepine systems, which are structurally related to benzoxepines, employs a range of synthetic strategies. One-pot methods are particularly valuable for their efficiency. For example, a one-step build/couple/pair strategy provides access to diversely functionalized benzoxazepine scaffolds. acs.org Another one-pot approach utilizes a biochemo multienzyme cascade of lipase (B570770) and tyrosinase for the synthesis of tricyclic 1,5-benzoxazepine derivatives. acs.org Domino reactions, such as the PPh3-catalyzed aza-Morita-Baylis-Hillman reaction between salicyl N-tosylimines and allenoates, have also been developed for the one-step synthesis of benzoxazepine derivatives. rsc.org Furthermore, base-mediated (4+3) annulation of spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles offers a transition-metal-free route to spirooxindole-based polycyclic systems containing a benzoxazepine ring. rsc.org

Pyrano-fused Benzoxepine Scaffold Synthesis

The synthesis of pyrano-fused benzoxepine scaffolds often involves multi-component reactions or intramolecular cyclizations. An intramolecular oxa-Pictet-Spengler type reaction of vinylogous carbonates has been used to assemble C-fused pyranoheterocycles in a highly stereoselective manner. rsc.org This method can be performed in a "one-pot" fashion starting from a homopropargyl alcohol. rsc.org

Cycloaddition and Annulation Strategies for Benzoxepine Ring Formation

Cycloaddition and annulation reactions are powerful tools for the construction of the benzoxepine framework. These reactions involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step, often with high regio- and stereoselectivity.

One notable approach is the palladium-catalyzed formal [5+2] cycloaddition of allenes. This method has been successfully employed to synthesize 2,3-dihydro-1H-benzo[b]azepines and can be adapted for benzoxepine synthesis. mdpi.com A plausible mechanism for this transformation involves the initial exchange of a ligand between a phenol (B47542) substrate and a palladium catalyst, followed by intramolecular reaction of an alkene with palladium. This intermediate then coordinates with an allene, and subsequent migratory insertion and reductive elimination steps yield the desired benzoxepine product. mdpi.com Another palladium-catalyzed intermolecular [5+2] cycloaddition involves propargylic carbonates and benzyl (B1604629) allenyl ethers, which proceeds through decarboxylative allenylpalladium formation, regioselective intermolecular insertion, and intramolecular nucleophilic attack to form the 2-benzoxepine skeleton. researchgate.net

Rhodium catalysis has also proven effective. For instance, the rhodium(III)-catalyzed C-H functionalization of o-vinylphenols provides a straightforward route to benzoxepines. scispace.com This method demonstrates good functional group tolerance and can produce benzoxepines in high yields. scispace.com Similarly, rhodium-catalyzed oxidative annulation of 2-vinylphenol with alkynes has been shown to produce benzoxepines. bohrium.com

Annulation strategies, which involve the formation of a new ring onto a pre-existing one, are also prevalent. A regiocontrolled benzannulation process reacting (trialkylsilyl)vinylketenes with lithium ynolates provides access to highly substituted phenols, which can then undergo transition-metal-catalyzed cyclization to form benzofused oxygen heterocycles, including benzo[b]oxepines. nih.gov Another strategy involves the La(OTf)3-mediated [3+3]-annulation of benzoxepines with aminocrotonates to create bridged bicyclic benzoxepine derivatives. colab.wsresearchgate.net This reaction forms C-C and C-N bonds by involving the C-3 and C-5 carbons of the benzoxepine moiety. researchgate.net

Photocycloaddition reactions offer a unique approach to benzoxepine synthesis. For example, the irradiation of ortho-acylphenyl methacrylates can lead to the formation of benzoxepine structures in very high yields through a rearrangement process. beilstein-journals.org This reaction is believed to proceed via a ζ-hydrogen abstraction to form a biradical intermediate that subsequently cyclizes. beilstein-journals.org

The following table summarizes various cycloaddition and annulation strategies for benzoxepine synthesis:

| Reaction Type | Catalysts/Reagents | Starting Materials | Key Features |

| Formal [5+2] Cycloaddition | Palladium(II) and Copper(II) | Allenes and 2-alkenyltriflylanilides | Forms 2,3-dihydro-1H-benzo[b]azepines, adaptable for benzoxepines. mdpi.com |

| Intermolecular [5+2] Cycloaddition | Palladium | Propargylic carbonates and benzyl allenyl ethers | One-pot process for allene-containing 2-benzoxepines. researchgate.net |

| C-H Functionalization | Rhodium(III) | o-Vinylphenols and alkynes | Straightforward assembly with good to excellent yields. scispace.com |

| Benzannulation | (Trialkylsilyl)vinylketenes and lithium ynolates | Highly substituted phenols | Provides access to various benzofused oxygen heterocycles. nih.gov |

| [3+3]-Annulation | La(OTf)3 | Benzoxepines and aminocrotonates | Forms bridged bicyclic benzoxepine derivatives. colab.wsresearchgate.net |

| Photocycloaddition | Light | ortho-Acylphenyl methacrylates | High-yield synthesis through a rearrangement mechanism. beilstein-journals.org |

| Visible-Light-Driven [5+2] Annulation | Photocatalyst | 2-(1H-indol-2-yl)phenols and alkenylphenols | Atom-efficient, oxidative dehydrogenative annulation. acs.org |

| 1,3-Dipolar Cycloaddition | Azomethine ylides | 2-Benzoxepines | Forms tricyclic benzoxepinopyrrolidine and pentacyclic benzoxepinospiropyrrolidine oxindole (B195798) architectures. researchgate.net |

Cascade Reactions in Benzoxepine Analog Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are particularly valuable for the rapid construction of complex molecular architectures like those found in benzoxepine analogs.

Another powerful cascade strategy involves an organocatalytic nitro-Michael-nitrile oxide cycloaddition tandem reaction. This approach has been used to synthesize chiral benzoxepine and benzazepine derivatives containing a fused dihydroisoxazoline ring in good yields and with excellent enantioselectivities (up to 97% ee). researchgate.net

Radical cascade reactions have also been employed. For instance, a radical cascade involving a 7-endo-trig cyclization has been used in the synthesis of the lennoxamine (B1248200) skeleton. clockss.org Furthermore, a tandem reaction involving intermolecular nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation has been utilized to form the dibenzo[b,f]oxepine scaffold. researchgate.net

The following table highlights key cascade reactions used in the synthesis of benzoxepine analogs:

| Cascade Reaction Type | Key Steps | Starting Materials | Products |

| Overman Rearrangement / RCM | Thermally mediated rearrangement and ring-closing metathesis | Allylic trichloroacetimidates with a 2-allyloxyaryl group | 5-Amino-substituted 2,5-dihydro-1-benzoxepines acs.orgacs.org |

| Nitro-Michael / Cycloaddition | Organocatalytic nitro-Michael addition followed by nitrile oxide cycloaddition | Not specified | Chiral benzoxepine and benzazepine derivatives researchgate.net |

| Radical Cascade | 7-endo-trig cyclization and homolytic aromatic substitution | Enamides | Lennoxamine skeleton clockss.org |

| Nucleophilic Aromatic Substitution / Knoevenagel Condensation | Intermolecular SNAr followed by intramolecular condensation | Salicylaldehydes and fluorobenzaldehydes | Dibenzo[b,f]oxepine scaffold researchgate.net |

Stereoselective Synthesis and Chiral Induction in Benzoxepine Chemistry

The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles. In the context of benzoxepine chemistry, significant efforts have been directed towards developing stereoselective synthetic methods and achieving chiral induction.

Stereoselective synthesis aims to produce a specific stereoisomer of a product. An efficient method for the regioselective and stereoselective synthesis of pyridine-fused benzoxepine derivatives involves an intramolecular reductive Heck cyclization, achieving yields of 75-85% under mild conditions. researchgate.net Gold-catalyzed cyclization of (o-alkynyl)phenoxyacrylates with various nucleophiles also provides a catalytic route to benzo[b]oxepines with high stereoselectivity under mild reaction conditions. acs.orgnih.gov

Chiral induction refers to the generation of a chiral center in a molecule through the influence of a chiral agent, which can be a catalyst, a reagent, or a solvent. taylorfrancis.com While the direct application of chiral induction to this compound is not extensively documented in the provided search results, the principles of chiral induction are broadly applicable in organic synthesis. cjps.org For instance, chiral catalysts can be employed to favor the formation of one enantiomer over the other in a chemical reaction. nih.gov Recent advancements have even enabled "enantioselective remote meta-C-H activation," allowing for the creation of chiral molecules that were previously challenging to synthesize. scripps.edu This involves a transient chiral mediator that facilitates the asymmetric attachment of a functional group far from the existing chiral center. scripps.edu

A concise enantioselective approach to medium-sized 7-ring O- and N-heterocycles, including benzoxepines, utilizes an organocatalytic nitro-Michael-nitrile oxide cycloaddition tandem reaction, resulting in excellent enantioselectivities (up to 97% ee). researchgate.net

Evaluation of Synthetic Pathway Efficiency and Yield Optimization

The efficiency of a synthetic pathway is a critical consideration, encompassing factors such as reaction yield, atom economy, step economy, and the cost and availability of starting materials and reagents. Optimizing these factors is essential for the practical application of a synthetic route, particularly in the context of producing pharmacologically relevant compounds.

In the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines via a one-pot Overman rearrangement and RCM process, optimization of the reaction conditions was crucial. acs.org Initial attempts with a Grubbs first-generation catalyst required a high catalyst loading (30 mol%) and a long reaction time (120 h), resulting in a low yield (15%). acs.org By switching to a more active catalyst and optimizing other parameters, the yield was significantly improved to 68% with a lower catalyst loading (5 mol %) and a shorter reaction time (20 h). acs.orgacs.org

The rhodium(III)-catalyzed C-H functionalization of o-vinylphenols for benzoxepine synthesis also underwent optimization. scispace.com Screening of solvents revealed that acetonitrile (B52724) led to a considerable increase in yield up to 91%. scispace.com Further optimization by conducting the reaction under an air atmosphere allowed for a reduction in the amount of the oxidant, copper(II) acetate, without compromising the high yield (97%). scispace.com

Microwave-assisted synthesis has also been explored to improve efficiency. In the synthesis of 2,2'-oxybis(benzaldehyde), a precursor to the dibenz[b,f]oxepin (B1201610) scaffold, microwave irradiation was optimized. researchgate.net The best result (73% yield) was obtained at 120 °C; higher temperatures led to degradation of the product. researchgate.net

The following table provides examples of yield optimization in benzoxepine synthesis:

| Synthetic Method | Initial Conditions | Optimized Conditions | Yield Improvement |

| One-pot Overman rearrangement/RCM acs.orgacs.org | Grubbs 1st gen. catalyst (30 mol%), 120 h | More active catalyst (5 mol%), 20 h | 15% to 68% |

| Rh(III)-catalyzed C-H functionalization scispace.com | Toluene as solvent | Acetonitrile as solvent, air atmosphere | Initial yield not specified, optimized to 97% |

| Microwave-assisted synthesis of 2,2'-oxybis(benzaldehyde) researchgate.net | Not specified | 120 °C | Optimized to 73% |

These examples underscore the importance of systematic optimization of reaction parameters to enhance the efficiency and practicality of synthetic routes toward this compound and its analogs.

Chemical Reactivity and Transformations of 1 Benzoxepin 3,5 2h,4h Dione Systems

Electrophilic and Nucleophilic Reactions of the 1-Benzoxepin-3,5(2H,4H)-dione Core

The reactivity of the this compound core is twofold, involving potential reactions at both the electron-rich aromatic ring and the electron-deficient carbonyl carbons.

Nucleophilic Reactions: The two carbonyl groups at the C3 and C5 positions are primary sites for nucleophilic attack. The carbon atoms of these keto groups are electrophilic due to the polarization of the carbon-oxygen double bond. They can react with a wide range of nucleophiles. Another site for potential nucleophilic attack is the aromatic ring, via a nucleophilic aromatic substitution (NAS) mechanism. However, NAS reactions typically require a strongly electron-withdrawing group on the aromatic ring and a good leaving group. masterorganicchemistry.com Given the structure of this compound, nucleophilic attack is far more likely to occur at the carbonyl carbons.

Table 1: Predicted Reactivity of the this compound Core

| Reaction Type | Reactive Site | Probable Reagents | Expected Outcome |

| Electrophilic Aromatic Substitution | Benzene (B151609) Ring (Positions 6, 7, 8, 9) | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Substitution on the aromatic ring, directed by the ether oxygen. |

| Nucleophilic Addition | Carbonyl Carbons (C3, C5) | NaBH₄ (Reduction), Grignard Reagents (Alkylation) | Conversion of keto groups to alcohols or addition of alkyl chains. |

| Nucleophilic Aromatic Substitution | Benzene Ring | Strong Nucleophiles (e.g., NaNH₂) | Less likely; would require harsh conditions and specific substitution patterns. masterorganicchemistry.com |

Ring Transformations and Rearrangements within Benzoxepine (B8326511) Structures

The seven-membered heterocyclic ring of benzoxepines is not as stable as five- or six-membered rings and can undergo various transformations, including ring contractions and ring-opening/closure sequences.

Ring contraction rearrangements are known phenomena in related seven-membered heterocyclic systems, such as benzodiazepines. For instance, certain ontosight.aimasterorganicchemistry.combenzodiazepine (B76468) derivatives have been observed to undergo ring rearrangements when treated with different nucleophilic reagents, leading to the formation of new, smaller heterocyclic rings fused to the benzodiazepine core. arabjchem.org Although direct evidence for ring contraction in this compound is not prominently documented in the reviewed literature, the inherent strain and reactivity of the seven-membered ring suggest that such rearrangements could be plausible under specific reaction conditions, analogous to the transformations seen in its nitrogen-containing counterparts.

Ring-opening and ring-closure reactions are pivotal in both the synthesis and transformation of benzoxepine systems.

Ring-Opening Reactions: The benzoxepine ring can be susceptible to cleavage. For example, attempts to N-alkylate the related 2,3-dihydro-1,5-benzoxazepin-4(5H)-one structure can lead to ring cleavage, yielding an acrylamide (B121943) derivative. rsc.org Similarly, the reaction of complex chromone-linked benzodiazepines with nucleophiles can result in ring-opening/ring-closure (RORC) sequences to afford new heterocyclic systems. arabjchem.org This highlights the potential for the lactone-like ether linkage in the benzoxepine system to be cleaved under certain nucleophilic or acidic/basic conditions.

Ring-Closure Reactions: Ring-closing metathesis (RCM) is a powerful strategy for constructing the benzoxepine ring system. A notable synthesis of 1-benzoxepin-5-ones starts from salicylaldehydes, which undergo O-allylation followed by a Grignard reaction and oxidation to create a diene precursor. This precursor is then subjected to RCM to form the seven-membered ring in good yields. researchgate.net This demonstrates the viability of forming the benzoxepine core through intramolecular cyclization.

Derivatization Strategies for Functionalization of this compound

The functionalization of the this compound scaffold can be achieved by targeting either the aromatic ring or the keto groups, allowing for the synthesis of a diverse library of derivatives.

Introducing substituents such as hydroxyl or methoxy (B1213986) groups onto the aromatic part of the molecule (positions 6, 7, 8, and 9) would typically be accomplished via electrophilic aromatic substitution. youtube.comyoutube.com The ether oxygen attached to the aromatic ring is an ortho-, para-director. Therefore, electrophilic attack would be favored at positions 6 and 8.

To synthesize an 8-methoxy derivative, one might start with a precursor that already contains a methoxy group at the appropriate position on the phenolic starting material before the construction of the oxepine ring.

For a 6-hydroxy derivative, a similar precursor strategy could be employed, or a direct hydroxylation reaction on the benzoxepine core could be attempted, although this can sometimes lack selectivity.

The reactivity of five-membered aromatic heterocycles like pyrrole, furan, and thiophene (B33073) in EAS reactions is often greater than that of benzene because the heteroatom can effectively stabilize the cationic intermediate. youtube.com While the oxepine ring itself is not aromatic, the fused benzene ring's reactivity is modulated by the attached ether oxygen, making positions 6 and 8 electronically activated.

The two ketone groups at positions 3 and 5 are versatile handles for a wide array of chemical modifications.

Reduction: The ketones can be reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the synthesis of 1-benzoxepin-5-ols has been achieved through the reduction of the corresponding 1-benzoxepin-5-ones. researchgate.net Selective reduction of one ketone in the presence of the other could potentially be achieved by using sterically hindered reagents or by exploiting differences in the electronic environment of the two carbonyls.

Conversion to Amines: The ketone functionalities can be converted into amines. For example, 4,5-dihydro-1-benzoxepin-3(2H)-one has been used as a starting material for the synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-3-amines. rsc.org This transformation likely proceeds through reductive amination, where the ketone first reacts with an amine to form an imine or enamine, which is then reduced.

Table 2: Examples of Derivatization Reactions

| Target Site | Reaction Type | Example Reagents/Conditions | Product Type | Reference |

| Aromatic Ring | Electrophilic Substitution | Br₂, FeBr₃ | Bromo-substituted benzoxepinedione | masterorganicchemistry.com |

| C5-Keto Group | Reduction | NaBH₄ | 5-Hydroxy-1-benzoxepin-3(2H)-one | researchgate.net |

| C3-Keto Group | Reductive Amination | R-NH₂, NaBH₃CN | 3-Amino-1-benzoxepin-5(4H)-one | rsc.org |

| Oxepine Ring | Ring-Closing Metathesis | Grubbs Catalyst | 1-Benzoxepin-5-one | researchgate.net |

Computational and Theoretical Investigations of 1 Benzoxepin 3,5 2h,4h Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For heterocyclic systems like benzoxepines, DFT is applied to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties.

Studies on related heterocyclic structures, such as benzodiazepine (B76468) derivatives, demonstrate the utility of DFT in predicting stable geometries and understanding electronic characteristics. For 1-Benzoxepin-3,5(2H,4H)-dione, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G to obtain an accurate ground-state optimized structure. These calculations can also yield key electronic descriptors, including ionization potential, electron affinity, and chemical hardness, which are crucial for predicting the molecule's reactivity.

Table 1: Representative Electronic Properties Calculated by DFT for a Heterocyclic Scaffold

| Property | Description | Typical Application |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the stability of different isomers or conformations. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Helps predict solubility and intermolecular interactions. |

| Electrostatic Potential (ESP) | A map of charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. |

| Fukui Functions | Indicates the propensity of an atomic site to accept or donate electrons. | Predicts the most likely sites for nucleophilic and electrophilic attack. |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the benzene (B151609) ring is expected to be a major contributor to the HOMO, while the dione (B5365651) system's carbonyl groups would significantly influence the LUMO. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule and its potential electronic transitions.

Conformational Analysis and Energetics of the Seven-Membered Ring System

The seven-membered oxepine ring in this compound is not planar and can adopt several different conformations, such as chair, boat, and twist-boat forms. Conformational analysis is essential for understanding how the molecule's three-dimensional shape influences its physical properties and biological activity.

Computational methods, often in conjunction with 1H NMR spectroscopy and X-ray crystallography, are used to explore these conformational preferences. Studies on analogous structures like 1,5-benzodioxepin-2-ones reveal that the seven-membered ring has distinct energetic preferences. For these systems, vicinal coupling constants in NMR spectra can suggest which protons are gauche or antiperiplanar to each other, allowing for the deduction of the dominant conformation in solution.

Theoretical calculations can map the potential energy surface of the ring system, identifying the lowest energy (most stable) conformations and the energy barriers between them. This information is crucial, as the interaction with a biological receptor often requires the molecule to adopt a specific, low-energy conformation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a ligand (the small molecule) might bind to a macromolecular target, such as a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. For benzoxepine (B8326511) scaffolds, docking studies can identify potential binding sites on a target protein and predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

The process involves preparing the 3D structures of both the ligand and the target protein. A docking program then systematically samples different orientations and conformations of the ligand within the protein's active site, scoring each "pose" based on a calculated binding affinity or energy. The resulting scores help rank different compounds and predict their potential efficacy. For example, docking studies on dibenzoxepinones have been used to predict their binding modes with targets like DNA gyrase.

Table 2: Example of Molecular Docking Results for a Benzoxepine Scaffold

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |

| VAL57, LEU173 | Hydrophobic | ||

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355 | Hydrogen Bond, π-cation |

| LEU352, VAL523 | Hydrophobic |

Many drugs fail because they bind to unintended targets, causing side effects. Computational methods can be used to predict the selectivity of a compound by docking it against a panel of different proteins, including the intended target and known anti-targets.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. An MD simulation tracks the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose predicted by docking. By analyzing the trajectory of the simulation, researchers can assess the persistence of key interactions, observe conformational changes in the protein or ligand, and calculate a more refined binding free energy. These simulations are computationally intensive but offer a powerful tool for understanding the dynamic nature of molecular recognition and for differentiating between compounds with subtle differences in their binding modes or selectivity.

Structure-Activity Relationship (SAR) Studies Derived from Computational Modeling

Extensive literature searches did not yield specific computational or theoretical studies focusing on the structure-activity relationships (SAR) of this compound. While this compound is documented in chemical databases, dedicated research employing computational modeling to elucidate its SAR for any particular biological target appears to be limited or not publicly available.

Computational chemistry is a powerful tool for predicting how the structural modifications of a lead compound might influence its biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are commonly used to develop predictive models. These models can then guide the synthesis of new derivatives with potentially enhanced potency or other desirable properties.

For a compound like this compound, a hypothetical computational SAR study would involve creating a library of virtual derivatives. This would be achieved by adding various substituents at different positions on the benzoxepin scaffold. The properties of these virtual compounds, such as their electronic distribution, steric profile, and lipophilicity, would then be calculated. These calculated descriptors would be correlated with a known biological activity to generate a predictive SAR model.

Although no specific studies on this compound are available, research on other benzoxepine derivatives has demonstrated the utility of this approach. For these related compounds, modifications to the aromatic ring or the oxepine ring have been shown to significantly impact their biological profiles. The insights gained from such studies on analogous structures could serve as a starting point for future computational investigations into this compound.

Future research in this area would be valuable. The application of computational SAR studies to this compound could uncover its therapeutic potential and accelerate the development of novel drug candidates based on its unique chemical structure.

Exploration of Biological Activities and Mechanistic Insights in Vitro Studies

Mechanistic Basis of General Biological Properties of Benzoxepines

The benzoxepine (B8326511) scaffold is a recurring motif in a variety of biologically active compounds. In vitro studies on derivatives of this structural class have begun to unravel the mechanisms underlying their therapeutic properties.

In Vitro Anti-inflammatory Action Mechanisms

Benzoxepine derivatives have demonstrated notable anti-inflammatory effects in various in vitro models. A significant mechanism identified is the modulation of key inflammatory pathways in immune cells. For instance, certain benzoxepane derivatives have been shown to exert anti-neuroinflammatory effects by targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2). researchgate.netresearchgate.net This inhibition leads to a reduction in PKM2-mediated glycolysis and subsequent suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome activation. researchgate.netresearchgate.net The NLRP3 inflammasome is a critical component of the innate immune response, and its dysregulation is implicated in a host of inflammatory disorders.

In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation, synthesized benzoxepine derivatives significantly inhibited the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). researchgate.net Furthermore, some 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives have shown potent anti-neuroinflammatory activity by regulating microglia polarization. nih.gov Specifically, these compounds were found to decrease the number of pro-inflammatory M1 phenotype microglia while increasing the anti-inflammatory M2 phenotype in LPS-induced BV2 microglia cells. nih.gov This shift was accompanied by a significant reduction in the secretion of inflammatory cytokines such as IL-18, IL-1β, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10. nih.gov

| Compound Type | In Vitro Model | Key Mechanistic Findings |

| Benzoxepane derivatives | LPS-stimulated RAW264.7 macrophages | Inhibition of TNF-α release. researchgate.net |

| Benzoxepane derivative (10i) | In vitro neuroinflammation models | Inhibition of PKM2-mediated glycolysis and NLRP3 inflammasome activation. researchgate.netresearchgate.net |

| 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives | LPS-induced BV2 microglia cells | Regulation of microglia polarization (inhibition of M1, promotion of M2), decreased pro-inflammatory cytokines (IL-18, IL-1β, TNF-α), and increased anti-inflammatory cytokine (IL-10). nih.gov |

In Vitro Antimicrobial Action Mechanisms

The antimicrobial properties of benzoxepine derivatives have been investigated against a range of pathogens. Studies on dibenzo[b,e]oxepin-11(6H)-one derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net The in vitro antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

For a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes, low to moderate antimicrobial activity was observed against Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger. nih.govresearchgate.net The mechanism of action for these compounds is not fully elucidated but is believed to involve disruption of microbial cell integrity or key metabolic pathways. Structure-activity relationship studies have shown that modifications to the benzoxepine core, such as the introduction of a bromomethyl group, can significantly improve antimicrobial potency. nih.govresearchgate.net Furthermore, bioisosteric replacement of the oxygen atom in the oxepine ring with sulfur to form dibenzo[b,e]thiepine derivatives has been shown to substantially enhance antimicrobial activity. nih.govresearchgate.net

| Compound Series | Microorganism | MIC (μg/mL) |

| Dibenzo[b,e]oxepines 6a–c, 6e–h | S. aureus (MRSA), E. coli, A. niger | 125–200 nih.govresearchgate.net |

| Bromomethyl derivative 6d | E. coli, A. niger | 50–75 nih.govresearchgate.net |

| Dibenzo[b,e]thiepine derivatives 6g,h | S. aureus (MRSA), E. coli, A. niger | 25–50 nih.govresearchgate.net |

In Vitro Antioxidant Action Mechanisms

The antioxidant potential of benzoxepine derivatives has been explored through various in vitro assays. One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Two isomeric benzoxepin derivatives isolated from the stem bark of Bauhinia aculeata L., bauhiniastin 4 and pacharin, were evaluated for their antioxidant activity using the DPPH assay. unair.ac.id Bauhiniastin 4 demonstrated significant radical scavenging activity with an IC50 value of 32.7 μM, which was more potent than the standard antioxidant, ascorbic acid (IC50 of 62.8 μM). unair.ac.id The antioxidant mechanism of phenolic benzoxepines is likely attributed to the presence of hydroxyl groups on the aromatic rings, which can readily donate a hydrogen atom to free radicals, thereby stabilizing them. The position and number of these hydroxyl groups are critical for the antioxidant capacity.

Enzyme Inhibition Studies and Molecular Targets (In Vitro)

Phosphoinositide 3-Kinase (PI3K) Inhibition and Isoform Selectivity in vitro

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. While there is no specific data on 1-Benzoxepin-3,5(2H,4H)-dione, a patent for benzoxazepin compounds, which feature a nitrogen atom in the seven-membered ring instead of an oxygen, describes their utility as inhibitors of PI3K, including the p110 alpha isoform. These compounds are designed to treat disorders such as cancer that are mediated by lipid kinases.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Mechanisms in vitro

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. Although direct evidence for CDK2 inhibition by this compound is lacking, a class of compounds known as paullones, which feature an indolo[3,2-d] researchgate.netbenzazepin-6(5H)-one core structure, are recognized as potent CDK inhibitors.

Kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d] researchgate.netbenzazepin-6(5H)-one) and its derivatives have been extensively studied for their ability to inhibit CDK1/cyclin B. Structure-activity relationship studies have revealed that electron-withdrawing substituents at the 9-position of the paullone (B27933) scaffold enhance the inhibitory activity. For instance, alsterpaullone, the 9-nitro derivative, exhibits a high inhibitory activity against CDK1/cyclin B with an IC50 of 0.035 μM. These findings, while not directly on a benzoxepine, suggest that the broader benzazepine and potentially benzoxepine scaffolds can be functionalized to target the ATP-binding pocket of CDKs.

Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition Mechanisms and Selectivity in vitro

Direct studies detailing the inhibition of Protoporphyrinogen IX Oxidase (PPO) by this compound are not extensively documented in current literature. However, research into structurally related heterocyclic compounds, such as benzoxazinone (B8607429) derivatives, provides significant insights into potential mechanisms. PPO is a critical enzyme in the biosynthesis of both chlorophyll (B73375) and heme, making it a key target for the development of herbicides nih.govnih.gov. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then spontaneously oxidizes into the photosensitive protoporphyrin IX. In the presence of light, this molecule generates reactive oxygen species that cause lipid peroxidation and cell death unl.edu.

Studies on novel benzoxazinone-based PPO inhibitors demonstrate that these molecules can exhibit potent herbicidal activity nih.govresearchgate.net. Molecular docking simulations have revealed that these inhibitors occupy the same active site within the PPO enzyme (specifically Nicotiana tabacum PPO, NtPPO) as established herbicides like flumioxazin (B1672886) nih.govresearchgate.net. The binding mechanism involves crucial interactions with key amino acid residues in the enzyme's active cave. For instance, the carbonyl group on the inhibitor's scaffold has been shown to form beneficial interactions with Arg-98 and Phe-392, stabilizing the enzyme-inhibitor complex nih.govresearchgate.net. This mode of action, observed in related heterocyclic systems, suggests a plausible mechanism by which benzoxepine derivatives could also function as PPO inhibitors, by fitting into the substrate-binding pocket and interacting with similar key residues. The selectivity of such inhibitors would depend on structural differences in the PPO active site across different species.

Other Identified Enzyme Interaction Mechanisms

Beyond PPO, derivatives of the benzoxepine scaffold have been identified as inhibitors of other crucial enzymes. Notably, research has demonstrated that benzoxepane derivatives can act as potent anti-neuroinflammatory agents by targeting and inhibiting the M2 isoform of pyruvate kinase (PKM2) researchgate.netnih.gov. PKM2 is a key enzyme in metabolic control, and its inhibition by the benzoxepane derivative compound 10i was shown to suppress PKM2-mediated glycolysis and the subsequent activation of the NLRP3 inflammasome, a key component of the inflammatory response researchgate.netnih.gov.

Furthermore, a patent has described compounds containing a benzoxepine moiety as inhibitors of phosphatidylinositol 3-kinase (PI3K) google.com. The PI3K pathway is a central signaling cascade involved in cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer google.com. Inhibition of PI3K is a validated strategy in oncology, suggesting another potential therapeutic application for compounds based on the benzoxepine framework. These findings indicate that the benzoxepine core can be adapted to target distinct enzyme families, including kinases involved in metabolism and cell signaling.

Interactions with Cellular Components (In Vitro)

Protein Binding Interactions

The interaction of small molecules with plasma proteins, such as serum albumin, is a critical factor influencing their pharmacokinetic profile. While direct protein binding data for this compound is scarce, studies on the related benzofuran (B130515) derivatives offer a valuable model for these interactions nih.govencyclopedia.pub. Bovine Serum Albumin (BSA) is often used as a model protein for such studies.

The binding of 4-nitrophenyl-functionalized benzofuran derivatives to BSA has been investigated using fluorescence spectroscopy and circular dichroism nih.govencyclopedia.pub. The intrinsic fluorescence of tryptophan residues in BSA is quenched upon the formation of a complex with a small molecule ligand. This quenching can be used to calculate the binding affinity. For two different benzofuran derivatives, BF1 (a monofuran) and BDF1 (a difuran), the interaction with BSA was found to be a high-affinity binding with dissociation constants (kD) in the nanomolar range nih.gov. Molecular docking studies suggested that the monofuran derivative, BF1, binds preferentially to the interior of the protein's hydrophobic pocket, whereas the larger difuran derivative, BDF1, binds to the protein's surface nih.gov. This difference in binding mode also affected the protein's stability, with BF1 causing thermal stabilization and BDF1 not affecting it significantly encyclopedia.pub. These findings demonstrate that heterocyclic compounds structurally related to benzoxepines can bind with high affinity to serum albumin, which could act as a carrier for them in biological systems nih.gov.

| Compound | Description | Dissociation Constant (kD) [nM] | Binding Site Prediction |

|---|---|---|---|

| BF1 | Benzomonofuran derivative | 28.4 ± 10.1 | Interior of protein structure |

| BDF1 | Benzodifuran derivative | 142.4 ± 64.6 | Protein surface |

Data sourced from studies on benzofuran derivatives as a model for protein binding interactions of related heterocyclic compounds nih.gov.

Modulation of Cellular Signaling Pathways

Benzoxepine derivatives have been shown to modulate key cellular signaling pathways involved in inflammation. A specific benzoxepane derivative, compound 10i , was found to impede neuroinflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways researchgate.net. These pathways are central to the production of pro-inflammatory mediators. In vitro experiments demonstrated that this compound significantly inhibited the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines researchgate.net.

The anti-inflammatory effect of compound 10i was directly linked to its inhibition of the enzyme PKM2. By targeting PKM2, the compound inhibits glycolysis and the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) researchgate.netnih.gov. This demonstrates a clear mechanism by which benzoxepine-related structures can exert biological effects through the specific modulation of cellular metabolic and inflammatory signaling cascades.

| Compound | Inhibition of TNF-α release [%] at 10 µM | IC50 for TNF-α release [µM] | Target |

|---|---|---|---|

| 10c | 85.5 ± 3.4 | Not Reported | Not Reported |

| 10d | 92.1 ± 4.0 | Not Reported | Not Reported |

| 10f | 84.8 ± 1.1 | 7.1 ± 0.9 | Not Reported |

| 10i | 96.4 ± 1.2 | 5.2 ± 0.9 | PKM2 |

| 10l | 92.1 ± 0.4 | 6.3 ± 0.9 | Not Reported |

| 10m | 92.5 ± 2.9 | Not Reported | Not Reported |

Data adapted from a study on the anti-inflammatory activity of synthesized benzoxepane derivatives in LPS-stimulated RAW264.7 macrophage cells researchgate.net.

Cellular Uptake and Intracellular Distribution Mechanisms (for related compounds)

Specific studies on the cellular uptake and intracellular distribution of this compound or its close derivatives are limited. However, insights can be drawn from related heterocyclic compounds. For example, certain substituted benzoxazine (B1645224) derivatives have been shown to exert potent cytotoxic activity by disrupting cell membrane permeability nih.gov. This suggests a mechanism of action that may not require a specific transporter-mediated uptake, but rather a direct interaction with and perturbation of the lipid bilayer, leading to cell death nih.gov.

In general, the cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane or through energy-dependent endocytotic pathways such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis beilstein-journals.org. The specific pathway is determined by the physicochemical properties of the compound (e.g., size, charge, lipophilicity) and the specific cell type beilstein-journals.org. Without direct experimental evidence for benzoxepine derivatives, it is presumed that their uptake would follow these established principles, with lipophilic derivatives favoring passive diffusion and more polar or larger derivatives potentially utilizing endocytotic routes.

In Vitro Selectivity and Specificity of Benzoxepine Derivatives for Biological Targets

The in vitro data available for benzoxepine derivatives and related compounds indicate a potential for achieving high selectivity and specificity for particular biological targets. The discovery of a benzoxepane derivative (compound 10i ) that specifically targets the PKM2 enzyme is a prime example of this selectivity researchgate.netnih.gov. While it also inhibits downstream signaling pathways like NF-κB and p38 MAPK, its primary interaction appears to be with PKM2, distinguishing its action from broader anti-inflammatory agents.

Similarly, the high potency of related benzoxazinone derivatives as PPO inhibitors demonstrates target specificity nih.govresearchgate.net. These compounds are designed to fit within the active site of PPO, leading to potent inhibition of this enzyme over others. The selectivity often translates to species-specificity, a desirable trait for herbicides that need to be effective against weeds while remaining safe for crops nih.gov.

Advanced Analytical Techniques for 1 Benzoxepin 3,5 2h,4h Dione Research

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-Benzoxepin-3,5(2H,4H)-dione. It allows for the efficient separation of the primary compound from impurities and potential degradation products, enabling accurate purity assessment.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for compounds with moderate to low polarity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

A suitable RP-HPLC method for this compound can be developed using a C18 column. The mobile phase would likely consist of a gradient of water and acetonitrile, with a small amount of acid, such as phosphoric acid, to ensure sharp peak shapes by suppressing the ionization of any acidic functional groups. For the analysis of this compound, a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, can also be utilized to achieve optimal separation. The mobile phase for such a separation would typically involve acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. warwick.ac.uk Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, likely around 230-280 nm, corresponding to the electronic transitions within the aromatic ring and carbonyl groups.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 0-2 min: 30% B; 2-12 min: 30-80% B; 12-15 min: 80% B; 15-16 min: 80-30% B; 16-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical, yet representative, set of parameters for the analysis of this compound based on standard practices for similar aromatic ketones.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology allows for separations with higher resolution, increased speed, and greater sensitivity compared to traditional HPLC. For the analysis of this compound, UPLC can offer significantly shorter run times, often reducing analysis times by a factor of up to ten, which is highly advantageous for high-throughput screening or quality control environments. waters.com

The transition from an HPLC to a UPLC method involves scaling the gradient and flow rate to the smaller column dimensions. The higher pressures generated by the small particles necessitate specialized UPLC systems. A UPLC method for this compound would provide sharper peaks and better resolution of closely eluting impurities.

Table 2: Representative UPLC Method Parameters for High-Throughput Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-20% B; 3.6-4.0 min: 20% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

This table outlines a hypothetical UPLC method, demonstrating the typical adjustments made from an HPLC method to achieve faster analysis times.

For unambiguous identification of impurities and for highly sensitive quantification, HPLC or UPLC systems can be coupled to a mass spectrometer (MS). To ensure compatibility, volatile mobile phase modifiers must be used. Therefore, non-volatile acids like phosphoric acid are replaced with volatile alternatives such as formic acid or acetic acid. warwick.ac.uk

When coupled with mass spectrometry, this compound would likely be analyzed using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in positive ion mode. The mass spectrometer would detect the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed for structural elucidation of unknown impurities by inducing fragmentation of the parent ion and analyzing the resulting product ions. Common fragmentation pathways for such a molecule could involve cleavage of the oxepine ring or loss of carbonyl groups.

Table 3: Key Parameters for an LC-MS/MS Method

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ of this compound |

| Product Ions (Q3) | Characteristic fragment ions for confirmation and quantification |

| Collision Gas | Argon |

| Capillary Voltage | ~3.5 kV |

| Source Temperature | ~150 °C |

This table provides typical mass spectrometry settings for the analysis of a small organic molecule like this compound.

Preparative Chromatography for Isolation of Analogues and Impurities

Preparative chromatography is a crucial technique for isolating and purifying larger quantities of specific compounds from a mixture, such as analogues or impurities of this compound for structural characterization or for use as reference standards. teledynelabs.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads.

The process typically begins with the development of a robust analytical HPLC method that shows good separation between the target compound and its impurities. This method is then scaled up for preparative work. The scaling process involves increasing the column diameter and adjusting the flow rate proportionally to maintain linear velocity. The sample is dissolved in a strong solvent at a high concentration and injected in larger volumes. Fractions are collected as they elute from the column, and those containing the purified compound of interest are combined.

Table 4: Example of Scaling from Analytical to Preparative HPLC

| Parameter | Analytical Method | Preparative Method |

| Column Dimensions | 4.6 mm ID x 250 mm | 21.2 mm ID x 250 mm |

| Flow Rate | 1.0 mL/min | ~21.2 mL/min |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Injection Volume | 5-20 µL | 100 µL - several mL |

| Objective | Quantification and Purity Assessment | Isolation and Purification |

This table illustrates the general principles of scaling up an HPLC method for preparative purposes.

Spectroscopic Quantification Methods for this compound

While chromatography is excellent for separation, spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simpler and often faster approach for the quantification of a purified compound in solution.

The structure of this compound contains a benzene (B151609) ring and two carbonyl groups, which are chromophores that absorb ultraviolet (UV) light. The benzene ring is expected to have strong absorption bands below 280 nm, characteristic of π→π* transitions. researchgate.net The carbonyl groups will exhibit weaker n→π* transitions at longer wavelengths. The conjugation between the benzene ring and the ether oxygen will influence the exact position and intensity of these absorption maxima.

For quantification, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity. A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve, following the Beer-Lambert law. This method is straightforward and rapid, making it suitable for routine analysis of bulk material or in dissolution studies, provided there are no interfering substances that absorb at the same wavelength.

Future Directions and Research Opportunities in 1 Benzoxepin 3,5 2h,4h Dione Chemistry and Biology

Rational Design and Synthesis of Novel 1-Benzoxepin-3,5(2H,4H)-dione Analogues

The rational design and synthesis of novel analogues of this compound is a critical avenue for future research. By systematically modifying the core structure, it is possible to fine-tune the molecule's physicochemical properties and biological activity. Future synthetic efforts should focus on several key areas:

Substitution on the Aromatic Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro, and amino groups) on the benzene (B151609) ring can significantly impact electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced potency and selectivity for specific biological targets.

Modification of the Dione (B5365651) Moiety: The carbonyl groups of the dione system are key pharmacophoric features. Future work could explore the synthesis of mono- and di-substituted derivatives at the C2 and C4 positions. Furthermore, the conversion of one or both carbonyl groups to other functional groups, such as oximes, hydrazones, or thiocarbonyls, could generate novel compounds with distinct biological profiles.

Scaffold Hopping and Ring System Modification: While maintaining the core benzoxepine-dione framework, researchers can explore the synthesis of analogues with altered ring sizes or the introduction of additional heteroatoms. This "scaffold hopping" approach could lead to the discovery of entirely new classes of bioactive molecules.

The synthesis of these novel analogues will require the development of versatile and efficient synthetic methodologies. A variety of established and emerging synthetic strategies can be employed, including multi-component reactions, transition-metal-catalyzed cross-coupling reactions, and photochemical methods. The creation of a diverse library of this compound analogues will be instrumental for comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds for further development.

Elucidation of Undiscovered Biological Mechanisms and Target Identification

A significant opportunity for future research lies in the elucidation of the undiscovered biological mechanisms of action and the identification of specific molecular targets for this compound and its derivatives. While the broader class of benzoxepines has been associated with a range of biological activities, the specific targets for the dione variant are largely unknown.

Future investigations should employ a range of modern chemical biology and pharmacological techniques to deconstruct the mechanism of action of these compounds. Key approaches include:

Phenotypic Screening: High-throughput screening of this compound analogues in a variety of cell-based assays can identify novel biological activities and provide initial clues about their mechanisms.

Target Deconvolution: For bioactive compounds identified through phenotypic screening, a variety of target deconvolution strategies can be employed. nih.govresearchgate.netnih.gov These include affinity chromatography, in which a modified benzoxepine-dione is used to "pull down" its binding partners from cell lysates, and computational approaches that predict potential targets based on structural similarity to known ligands.

Omics-Based Approaches: The use of genomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by treatment with this compound derivatives. This information can help to identify signaling pathways and cellular processes that are modulated by these compounds, offering further insights into their mechanisms of action.

A systematic approach that combines these methodologies will be crucial for a comprehensive understanding of how 1-benzoxepin-3,5(2H,4H)-diones exert their biological effects. The identification of specific molecular targets will be a critical step in the validation of this scaffold for therapeutic applications.

Development of Innovative and Sustainable Synthetic Methodologies

The development of innovative and sustainable synthetic methodologies for the preparation of 1-benzoxepin-3,5(2H,4H)-diones is essential for facilitating their further investigation and potential commercialization. Traditional synthetic routes can sometimes be lengthy, inefficient, and generate significant chemical waste. Future research in this area should focus on the principles of green chemistry to develop more environmentally friendly and cost-effective synthetic processes.

Key areas for innovation include:

Catalytic Methods: The use of catalytic amounts of transition metals or organocatalysts can often lead to more efficient and selective reactions compared to stoichiometric reagents. The development of novel catalytic cyclization and functionalization reactions for the synthesis of the benzoxepine-dione core would be highly valuable.

Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The development of flow-based syntheses of this compound and its derivatives could significantly streamline their production.

One-Pot and Tandem Reactions: The design of synthetic routes that involve multiple bond-forming events in a single reaction vessel ("one-pot" reactions) or in a sequential manner without the isolation of intermediates (tandem reactions) can significantly improve efficiency and reduce waste.

By embracing these innovative and sustainable synthetic approaches, chemists can ensure that the exploration of this compound chemistry is both scientifically rewarding and environmentally responsible.

Structure-Based Drug Design Leveraging the Benzoxepine-Dione Scaffold

Once a biological target for a this compound derivative has been identified and structurally characterized (e.g., through X-ray crystallography or NMR spectroscopy), structure-based drug design can be employed to optimize the compound's binding affinity and selectivity. This powerful approach uses the three-dimensional structure of the target to guide the design of more potent and specific inhibitors or modulators.

The future of drug design with the benzoxepine-dione scaffold will involve:

Computational Docking and Scoring: Molecular docking simulations can be used to predict the binding mode of this compound analogues within the active site of a target protein. Scoring functions are then used to estimate the binding affinity of different analogues, allowing for the prioritization of compounds for synthesis and biological testing.

Identification of Key Interactions: By analyzing the predicted binding poses, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding. This information can then be used to design new analogues with improved complementarity to the target's active site.

Iterative Design-Synthesize-Test Cycles: Structure-based drug design is an iterative process. The initial predictions from computational models are used to guide the synthesis of a small number of focused compounds. These compounds are then tested for their biological activity, and the results are used to refine the computational models. This cycle is repeated until compounds with the desired potency and selectivity are obtained.

The application of structure-based drug design to the benzoxepine-dione scaffold holds great promise for the development of novel therapeutic agents with improved efficacy and reduced side effects.

Predictive Computational Modeling for New Applications and Reactivity

Predictive computational modeling is a powerful tool that can be used to explore the potential applications and reactivity of this compound and its analogues without the need for extensive and costly experimentation. A variety of computational methods can be employed to predict a wide range of properties, from physicochemical characteristics to potential biological activities.

Future research in this area will likely focus on:

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be used to calculate a variety of molecular properties, including electronic structure, reactivity indices, and spectroscopic parameters. This information can be used to predict the reactivity of different positions on the benzoxepine-dione scaffold and to understand the effect of substituents on its properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for this compound derivatives, it is possible to predict the activity of new, unsynthesized analogues and to identify the key structural features that are important for activity.

Pharmacophore Modeling and Virtual Screening: Pharmacophore models represent the essential three-dimensional arrangement of functional groups that are required for a molecule to bind to a specific biological target. These models can be used to search large databases of chemical compounds to identify new molecules that are likely to be active.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. By using these models to evaluate this compound analogues early in the drug discovery process, it is possible to identify and deprioritize compounds that are likely to have poor pharmacokinetic properties or to be toxic.

The integration of these predictive computational modeling techniques into the research and development pipeline for 1-benzoxepin-3,5(2H,4H)-diones will accelerate the discovery of new applications and the development of promising lead compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzoxepin-3,5(2H,4H)-dione, and how do their yields compare?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Derived from flavanone epoxides via 3-hydroxyflavanone intermediates. This method involves epoxide ring-opening followed by cyclization under acidic conditions .

- Route 2 : Prepared from 3-(bromoacetyl)chromone through nucleophilic substitution and subsequent intramolecular esterification. This route offers higher regioselectivity but requires careful control of reaction stoichiometry .

- Yield Optimization : Comparative studies suggest Route 1 achieves ~60–70% yield, while Route 2 varies between 50–65%, depending on bromoacetyl precursor purity. Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the benzoxepin core. Key signals include downfield shifts at δ 4.5–5.0 ppm (methylene protons adjacent to carbonyl groups) and δ 170–180 ppm (carbonyl carbons) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected [M+H] at m/z 190.05).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (7:3 v/v) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant Category 2A) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (STOT SE Category 3).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in the reactivity of this compound across synthetic routes?

- Methodological Answer :

- Kinetic Analysis : Compare activation energies of key steps (e.g., epoxide ring-opening vs. bromoacetyl substitution) using DFT calculations (B3LYP/6-31G* basis set).

- Isotopic Labeling : Introduce O at the carbonyl group to track oxygen migration during cyclization. Analyze via LC-MS/MS .

- By-Product Identification : Use GC-MS to detect intermediates (e.g., chromone derivatives in Route 2) and optimize quenching conditions .

Q. What strategies mitigate decomposition of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (>200°C in inert atmospheres). Store at –20°C under argon to prevent hydrolysis .